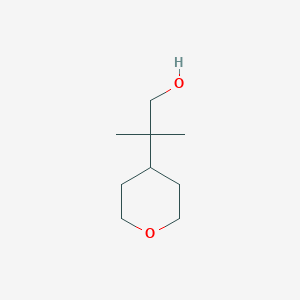
2-Methyl-2-(oxan-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(oxan-4-yl)propan-1-ol is an organic compound with the molecular formula C₉H₁₈O₂. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes a tetrahydropyran ring, making it an interesting subject for chemical research and industrial use.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(oxan-4-yl)propan-1-ol typically involves the reaction of 2-methylpropene with tetrahydropyran in the presence of a strong acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution process.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(oxan-4-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxyl group, which can form hydrogen bonds and participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-2-(2-methylpropyl)oxan-4-ol
- 2-Methyl-1,5-heptadien-4-ol
- 2-Methyl-4-penten-2-ol
Comparison: 2-Methyl-2-(oxan-4-yl)propan-1-ol is unique due to its tetrahydropyran ring structure, which imparts different chemical properties compared to other similar compounds. For instance, 4-Methyl-2-(2-methylpropyl)oxan-4-ol lacks the same ring structure, resulting in different reactivity and applications. The presence of the tetrahydropyran ring in this compound makes it more suitable for specific industrial and research applications.
Eigenschaften
IUPAC Name |
2-methyl-2-(oxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHGQVAEXZSGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
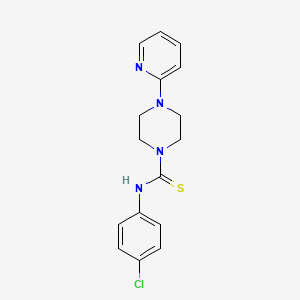
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2907188.png)
![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(2-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2907189.png)
![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)

![3-[1-(Pyrazine-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2907195.png)
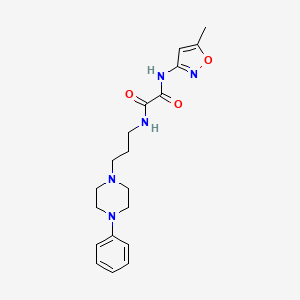
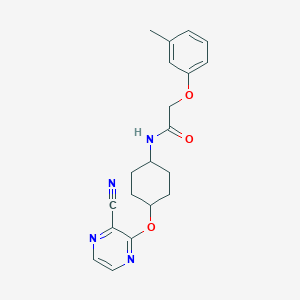
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2907200.png)
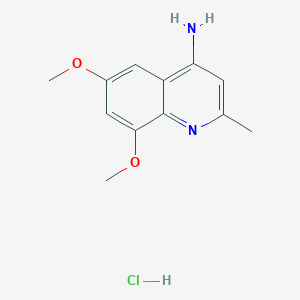
![4-(4-Ethoxyphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2907202.png)
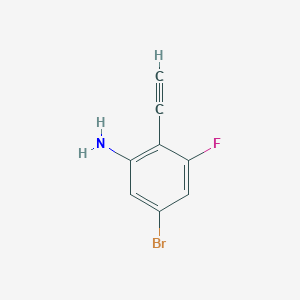
![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2907206.png)
![2-Chloro-4-[3-(4-fluorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B2907208.png)
